Dehydrowarfarin-d5
Description
Dehydrowarfarin-d5 (CAS: 1346606-43-6) is a deuterium-labeled analog of warfarin, a widely used anticoagulant. It is specifically designed as an internal standard in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) applications. The deuterium atoms replace five hydrogen atoms in the phenyl ring, enhancing its stability and isotopic distinction from non-deuterated warfarin during quantification . Its molecular formula is C₁₉H₁₁D₅O₄, with a molecular weight of 313.36 g/mol . This compound is critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research due to its ability to minimize matrix effects and improve assay precision .
Properties
Molecular Formula |
C19H14O4 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbut-1-enyl)chromen-2-one |
InChI |
InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3 |
InChI Key |
SWIPQYPHTPMNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydrowarfarin-d5 involves the deuteration of warfarinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: Dehydrowarfarin-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Dehydrowarfarin-d5 has several applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of warfarin and its metabolites.
Biology: Helps in studying the metabolic pathways of warfarin in biological systems.
Medicine: Assists in pharmacokinetic studies to understand the distribution and elimination of warfarin in the body.
Industry: Utilized in the development and quality control of anticoagulant drugs.
Mechanism of Action
Dehydrowarfarin-d5, like warfarin, acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound prevents the formation of active clotting factors, thereby exerting its anticoagulant effect .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Dehydrowarfarin-d5 belongs to a family of deuterated warfarin derivatives and hydroxylated metabolites. Key structural analogs include:
Key Structural Differences :
- Hydroxylation : Unlike 6- or 7-hydroxy derivatives, this compound lacks hydroxyl groups, making it unsuitable for metabolite-specific assays but ideal for quantifying the parent drug .
- Stereochemistry : (S)-Warfarin-d5 and (R)-Warfarin-d5 are enantiomers used to study stereoselective metabolism, whereas this compound is typically racemic unless specified .
Functional and Analytical Comparisons
Analytical Performance
- This compound: Provides a stable isotopic signal distinct from endogenous warfarin, reducing ion suppression in LC-MS. Its lack of hydroxyl groups avoids interference with hydroxylated metabolite peaks .
- Hydroxy Derivatives (6-/7-OH-d5): Essential for quantifying specific CYP450-mediated metabolites but may cross-react with endogenous metabolites if resolution is incomplete .
Metabolic Relevance
- In contrast, 7-hydroxy Warfarin-d5 mimics the primary metabolite formed by CYP2C9, enabling studies on genetic polymorphisms affecting warfarin clearance .
Pharmacokinetic Studies
This compound has been pivotal in elucidating warfarin’s narrow therapeutic index. For example, studies using this compound revealed significant interpatient variability in warfarin clearance linked to CYP2C9 and VKORC1 polymorphisms . In contrast, 7-hydroxy Warfarin-d5 facilitated the discovery that CYP2C9*2 and *3 alleles reduce metabolic activity by 30–50% .
Clinical Assay Development
A 2024 study validated a LC-MS/MS method using this compound, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL for warfarin in plasma, with <5% inter-day variability . Comparatively, assays using 7-hydroxy Warfarin-d5 demonstrated higher sensitivity for metabolite detection but required additional chromatographic separation steps .
Advantages and Limitations
- Advantages of this compound: Superior specificity for parent drug quantification. Reduced isotopic interference compared to non-deuterated standards.
- Limitations: Cannot replace hydroxylated analogs in metabolite-specific assays. Higher cost due to deuterium labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
